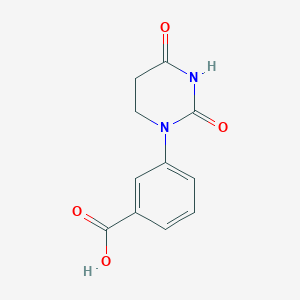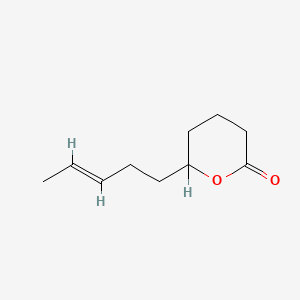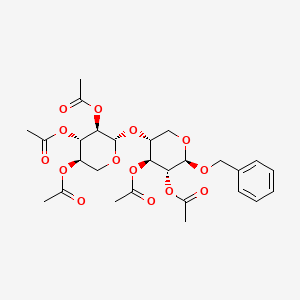
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside is a chemical compound that belongs to the class of azido sugars. These compounds are characterized by the presence of an azido group (-N3) attached to a sugar moiety. This particular compound is a derivative of beta-D-xylopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, and an azidoethyl group is attached to the anomeric carbon.
準備方法
The synthesis of 2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside typically involves multiple steps The starting material is often beta-D-xylopyranoside, which undergoes acetylation to protect the hydroxyl groups The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridineThis is typically achieved through a nucleophilic substitution reaction, where an azidoethyl halide reacts with the acetylated sugar under basic conditions.
化学反応の分析
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming triazoles.
科学的研究の応用
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of glycochemistry.
Biology: The compound can be used in the study of carbohydrate-protein interactions, as the azido group allows for bioorthogonal labeling.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside largely depends on the context in which it is used. In click chemistry, the azido group reacts with alkynes to form stable triazole rings. In biological systems, the azido group can be used for bioorthogonal labeling, allowing researchers to track the compound or its derivatives within cells or tissues .
類似化合物との比較
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside can be compared to other azido sugars such as:
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-glucopyranoside: Similar in structure but derived from glucose instead of xylose.
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-galactopyranoside: Derived from galactose, with similar reactivity but different biological properties.
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-mannopyranoside: Derived from mannose, often used in different biological contexts due to its unique properties.
Each of these compounds has unique properties and applications, but they all share the common feature of having an azido group attached to a sugar moiety, making them useful in various chemical and biological applications.
特性
IUPAC Name |
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O8/c1-7(17)22-10-6-21-13(20-5-4-15-16-14)12(24-9(3)19)11(10)23-8(2)18/h10-13H,4-6H2,1-3H3/t10-,11+,12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMLQACQBBRRKH-YVECIDJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8194599.png)




![(1R,2S,3S,4R,5R)-2-fluoro-4-iodo-6,8-dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B8194633.png)


![Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)](/img/structure/B8194640.png)

